molecular formula C21H23Cl2NO6 B12386168 Clevidipine-15N,d10

Clevidipine-15N,d10

Cat. No.: B12386168
M. Wt: 467.4 g/mol
InChI Key: KPBZROQVTHLCDU-SFPXMZOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clevidipine-15N,d10 is a deuterated and nitrogen-15 labeled version of Clevidipine, a short-acting dihydropyridine calcium channel antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Clevidipine, as well as to investigate the effects of isotopic labeling on drug metabolism and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clevidipine-15N,d10 involves the incorporation of deuterium and nitrogen-15 isotopes into the Clevidipine molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Clevidipine-15N,d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Clevidipine-15N,d10 has a wide range of scientific research applications, including:

Mechanism of Action

Clevidipine-15N,d10, like Clevidipine, acts as a calcium channel antagonist. It inhibits the influx of extracellular calcium across both myocardial and vascular smooth muscle cell membranes. This inhibition leads to the relaxation of smooth muscle cells, resulting in arterial dilation and reduced blood pressure. The molecular targets include voltage-dependent L-type calcium channels, which are crucial for the contraction of smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clevidipine-15N,d10

This compound is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The incorporation of deuterium and nitrogen-15 provides valuable insights into the drug’s metabolism and action, making it a powerful tool for scientific research .

Properties

Molecular Formula

C21H23Cl2NO6

Molecular Weight

467.4 g/mol

IUPAC Name

3-O-(2,2,3,3,4,4,4-heptadeuteriobutanoyloxymethyl) 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-(115N)1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/i1D3,4D3,5D2,7D2,24+1

InChI Key

KPBZROQVTHLCDU-SFPXMZOASA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCOC(=O)C1=C([15NH]C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC([2H])([2H])[2H])C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

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